molecular formula C11H16N2O B11940844 1-Ethyl-3-methyl-1-(o-tolyl)urea CAS No. 20722-61-6

1-Ethyl-3-methyl-1-(o-tolyl)urea

Cat. No.: B11940844
CAS No.: 20722-61-6
M. Wt: 192.26 g/mol
InChI Key: HMPWDAVSLOXORS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1-(o-tolyl)urea is an organic compound with the molecular formula C₁₁H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by ethyl, methyl, and o-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1-(o-tolyl)urea can be synthesized through the reaction of o-toluidine with ethyl isocyanate and methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-1-(o-tolyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Ethyl-3-methyl-1-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-Ethyl-3-methyl-1-(m-tolyl)urea: Similar structure but with a meta-tolyl group.

    1-Ethyl-3-methyl-1-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: 1-Ethyl-3-methyl-1-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho position can lead to steric hindrance, affecting how the compound interacts with other molecules.

Properties

CAS No.

20722-61-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-ethyl-3-methyl-1-(2-methylphenyl)urea

InChI

InChI=1S/C11H16N2O/c1-4-13(11(14)12-3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3,(H,12,14)

InChI Key

HMPWDAVSLOXORS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)NC

Origin of Product

United States

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